3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15794857
InChI: InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10)
SMILES:
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol

3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine

CAS No.:

Cat. No.: VC15794857

Molecular Formula: C6H7N5S

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine -

Specification

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
IUPAC Name 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine
Standard InChI InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10)
Standard InChI Key YYHYJRPYVRQKHO-UHFFFAOYSA-N
Canonical SMILES CC1=NNC2=C1N=C(N=N2)SC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1, triazine (IUPAC name: 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e] triazine) features a bicyclic framework comprising a pyrazole ring fused to a 1,2,4-triazine moiety. The methyl group at position 3 and methylthio (-SMe) group at position 5 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₇N₅S
Molecular Weight181.22 g/mol
Canonical SMILESCC1=NNC2=C1N=C(N=N2)SC
Lipophilicity (LogP)1.10 (predicted)

The compound’s planar structure facilitates π-π stacking interactions, a feature common to DNA-intercalating agents, though direct evidence of this mechanism remains unexplored for this specific derivative .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for closely related compounds, such as 1,3-dimethyl-5-methoxy analogs, reveal distinct proton environments. For example, methyl groups in similar structures exhibit singlet resonances near δ 2.59 ppm (CH₃) and δ 4.20–4.24 ppm (OCH₃), while aromatic protons appear upfield due to electron-withdrawing effects . Although explicit NMR data for 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1, triazine is unavailable, its spectral profile is expected to align with these trends.

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via cyclocondensation reactions starting from precursor pyrazolo-triazine intermediates. A representative protocol involves:

  • Intermediate Preparation: Reacting 5-(methylsulfonyl)-3-methyl-1H-pyrazolo[4,3-e] triazine with sodium azide in anhydrous ethanol under reflux conditions .

  • Purification: Column chromatography using methylene chloride:ethanol (100:1) to isolate the target compound .

Reaction Scheme:
Precursor + NaN₃EtOH, reflux3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,[2][4]triazine\text{Precursor + NaN₃} \xrightarrow{\text{EtOH, reflux}} \text{3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,[2][4]triazine}

Yields for analogous reactions exceed 90%, though optimization may be required for scale-up .

Alternative Approaches

Modification of substituents on the triazine ring can be achieved through nucleophilic displacement. For instance, replacing methoxy groups with methylthio moieties involves treatment with methanethiol in the presence of a base, as demonstrated in structurally related compounds .

Physicochemical Properties

Thermodynamic Parameters

Predicted properties include a density of 1.4±0.1 g/cm³ and a boiling point of 386.0±34.0°C at 760 mmHg. The methylthio group enhances hydrophobicity compared to oxygenated analogs, as evidenced by a LogP of 1.10.

Table 2: Comparative Physicochemical Data

CompoundDensity (g/cm³)Boiling Point (°C)LogP
3-Methyl-5-(methylthio)-derivative1.4±0.1386.0±34.01.10
1-Ethyl-3-methyl-5-(methylthio)-analog1.4±0.1386.0±34.01.10
5-Methoxy-1,3-dimethyl-analog1.53347.30.85

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic methylthio group, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Stability under physiological conditions remains uncharacterized but is critical for pharmacokinetic profiling.

Biological Activity and Mechanisms

Antimicrobial and Antiviral Activity

Although untested for this specific derivative, pyrazolo-triazine acyclonucleosides exhibit antiviral activity against HSV-1 by mimicking purine nucleosides and disrupting viral replication . The methylthio group may enhance membrane permeability, potentially improving efficacy against intracellular pathogens.

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

  • Methyl vs. Ethyl Groups: 1-Ethyl-3-methyl-5-(methylthio)-analogs show comparable LogP values but altered steric profiles, potentially affecting target binding .

  • Methylthio vs. Methoxy: Sulfur-containing derivatives exhibit higher lipophilicity than oxygenated counterparts, influencing bioavailability and tissue distribution .

Structural Analogues in Drug Discovery

Table 3: Bioactivity of Selected Pyrazolo-Triazine Derivatives

CompoundTargetIC₅₀ (μM)Source
5-Methoxy-1,3-dimethylCDK2/E12.4
Acyclonucleoside derivativeAbl kinase8.7
3-Methyl-5-(methylthio)Not reportedN/A

Applications and Future Directions

Therapeutic Prospects

The compound’s kinase inhibitory activity positions it as a candidate for oncology drug development, particularly in tyrosine kinase-driven cancers. Further studies should prioritize:

  • In Vivo Efficacy: Testing in xenograft models to assess tumor growth inhibition.

  • Toxicity Profiling: Evaluating hepatotoxicity and hematological effects.

Material Science Applications

Pyrazolo-triazines’ conjugated π-systems suggest utility in organic electronics, though this remains unexplored. Functionalization with electron-withdrawing groups could modulate bandgap properties for optoelectronic uses .

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